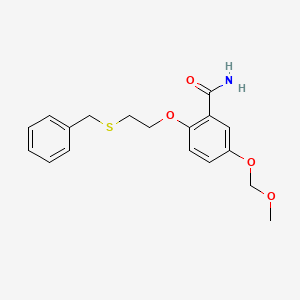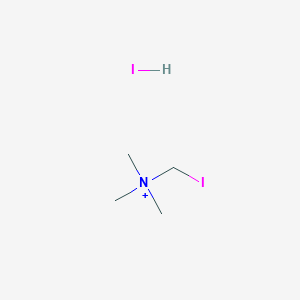
(2-(Benzyloxy)-4-methoxyphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Benzyloxy)-4-methoxyphenyl)acetonitrile is an organic compound that features a benzyloxy group and a methoxy group attached to a phenyl ring, with an acetonitrile group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-4-methoxyphenyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 2-(benzyloxy)-4-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions, yielding the desired acetonitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2-(Benzyloxy)-4-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-(Benzyloxy)-4-methoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)-4-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
(2-(Benzyloxy)-4-methoxyphenyl)methanol: Similar structure but with a hydroxyl group instead of a nitrile group.
(2-(Benzyloxy)-4-methoxyphenyl)acetaldehyde: Contains an aldehyde group instead of a nitrile group.
(2-(Benzyloxy)-4-methoxyphenyl)acetic acid: Features a carboxylic acid group instead of a nitrile group.
Uniqueness
(2-(Benzyloxy)-4-methoxyphenyl)acetonitrile is unique due to the presence of both benzyloxy and methoxy groups on the phenyl ring, combined with the acetonitrile group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
32884-25-6 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-(4-methoxy-2-phenylmethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C16H15NO2/c1-18-15-8-7-14(9-10-17)16(11-15)19-12-13-5-3-2-4-6-13/h2-8,11H,9,12H2,1H3 |
InChI Key |
GHQVMARKZDBYKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC#N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


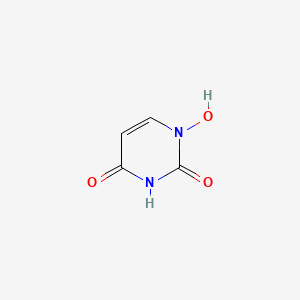
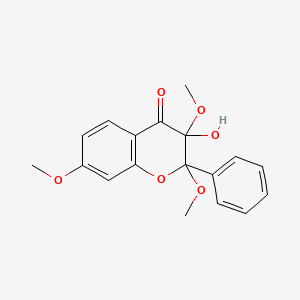
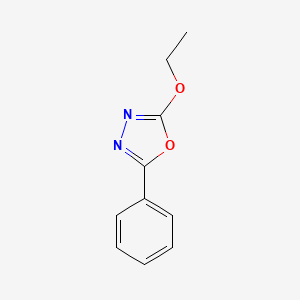

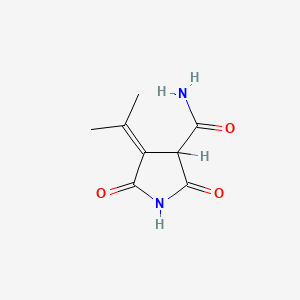
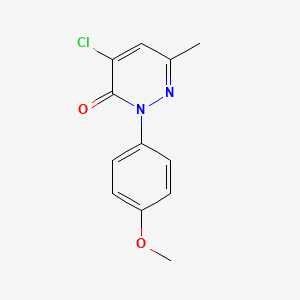
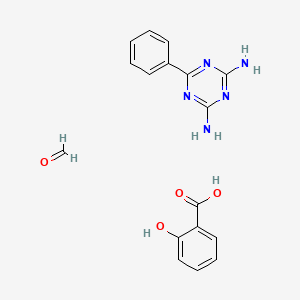
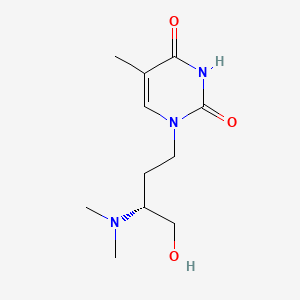
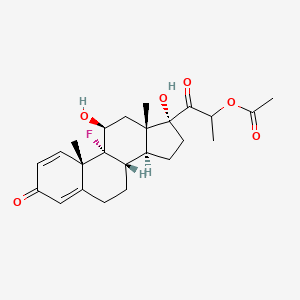
![5-fluoro-1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12809276.png)

